molecular formula C11H15N3O2 B15075682 Glycyl-D-phenylalaninamide

Glycyl-D-phenylalaninamide

Cat. No.: B15075682
M. Wt: 221.26 g/mol
InChI Key: PSPZOKPNYCSKSW-UHFFFAOYSA-N
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Description

Glycyl-D-phenylalaninamide is a synthetic dipeptide amide composed of glycine and D-phenylalanine linked via an amide bond. Its molecular formula is C₁₁H₁₄N₂O₃ (molecular weight: 222.24 g/mol) . The compound exists in the D-configuration at the phenylalanine residue, distinguishing it from its L-isomer (Glycyl-L-phenylalaninamide acetate, CAS 13467-26-0) . Discrepancies in CAS numbers (34258-14-5 vs. 13467-26-0) may reflect differences in salt forms (e.g., acetate vs. free base) or stereochemistry . This compound is primarily used in biochemical research, particularly in studies of peptide stability, enzyme specificity, and chiral recognition .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZOKPNYCSKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-D-phenylalaninamide can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-phenylalanine . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods

Industrial production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The use of automated peptide synthesizers has further streamlined this process, making it suitable for large-scale production.

Chemical Reactions Analysis

Enzymatic Hydrolysis by Specialized Peptidases

Glycyl-D-phenylalaninamide is a substrate for D-specific peptidases, such as the enzyme isolated from Nocardia orientalis IFO 12806. This enzyme hydrolyzes peptide bonds adjacent to D-amino acids, with notable specificity for hydrophobic residues.

Key Reaction Data

SubstrateKm (mM)InhibitorsOptimal pHSource
D-leucyl-D-leucine0.218-hydroxyquinoline, o-phenanthroline7.5
Glycyl-D-phenylalanine0.44Sulfhydryl reagents (e.g., PCMB)7.5
  • Mechanism : Hydrolysis occurs at the peptide bond adjacent to the D-phenylalanine residue, releasing glycine and phenylalaninamide.

  • Inhibition : Activity is blocked by chelators and sulfhydryl reagents, suggesting a metal-dependent mechanism involving cysteine residues .

Lysosomal Membrane Disruption

Glycyl-D-phenylalanine-2-naphthylamide (a derivative) exhibits cytotoxicity by destabilizing lysosomal membranes. This reaction is pH-dependent and linked to lysosomal enzyme activation.

Experimental Observations

  • Effect : Increases free activity of N-acetylglucosaminidase in mitochondrial fractions at pH 7.5 .

  • Inhibitors : Chloroquine, NH4Cl, and nigericin (agents that raise intralysosomal pH) block the reaction .

  • Proposed Mechanism : The compound acts as a lysosomotropic agent, accumulating in lysosomes and disrupting membranes from within .

Key Findings

PolyolHalf-Life Increase (min)Synthetic/Hydrolytic Activity Ratio
Ethylene glycol26.21.5x
Sorbitol64.23.2x
  • Role of Polyols : Larger polyols (e.g., sorbitol) stabilize papain’s esterase activity and improve synthetic efficiency by reducing water activity .

Microbial Metabolism in Escherichia coli

While studies focus on glycyl-L-phenylalaninamide, the D-isomer’s metabolism likely involves analogous pathways with potential stereochemical constraints.

Degradation Pathway

  • Hydrolysis : Cleavage into glycine and phenylalaninamide by intracellular peptidases .

  • Amidase Activity : Slow conversion of phenylalaninamide to free phenylalanine .

  • Growth Limitation : Unlike the L-isomer, the D-form may not support bacterial growth efficiently due to enzyme stereospecificity .

Structural Determinants of Reactivity

The D-configuration of phenylalanine confers resistance to common proteases, which typically target L-amino acids. This property is exploited in designing enzyme-stable peptides for biochemical studies .

Comparison with Similar Compounds

Stereoisomers: Glycyl-L-phenylalaninamide

  • Structure : The L-isomer shares the same molecular formula but features L-phenylalanine.
  • Key Differences: Stereochemical Impact: Enzymatic recognition varies significantly between D- and L-forms. Stability: D-isomers often exhibit greater metabolic stability in biological systems .

Non-Amidated Analog: Glycyl-Phenylalanine

  • Key Differences :
    • Solubility : The amide group in Glycyl-D-phenylalaninamide enhances hydrophilicity compared to the free acid form .
    • Reactivity : The carboxylic acid in Glycyl-phenylalanine allows for conjugation reactions (e.g., esterification), whereas the amide group limits such modifications .

Complex Peptide Derivatives: Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

  • Structure : A tetrapeptide (CAS 644997-17-1) incorporating D-phenylalanine, D-tyrosine, and D-tryptophan residues .
  • Bioactivity: Extended peptides often exhibit distinct pharmacokinetic profiles, including prolonged half-lives and altered membrane permeability .

Functional Analogs: Phenyllactic Acid

  • Structure: Phenyllactic acid (CAS 828-01-3) replaces the amino group in phenylalanine with a hydroxyl group .
  • Key Differences :
    • Biological Role : Phenyllactic acid is a microbial metabolite with antimicrobial properties, unlike this compound, which lacks intrinsic bioactivity .
    • Chemical Reactivity : The hydroxyl group enables participation in redox reactions, unlike the inert amide bond in this compound .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 34258-14-5 C₁₁H₁₄N₂O₃ 222.24 D-configuration, amide terminus
Glycyl-L-phenylalaninamide 13467-26-0 C₁₁H₁₄N₂O₃ 222.24 L-configuration, acetate salt form
Glycyl-Phenylalanine Not provided C₁₁H₁₄N₂O₃ 222.24 Carboxylic acid terminus
Tetrapeptide (D-Tyr/D-Trp) 644997-17-1 C₃₇H₄₂N₆O₈ ~632.00 Extended structure, chiral residues
Phenyllactic Acid 828-01-3 C₉H₁₀O₃ 166.18 Hydroxyl group, microbial metabolite

Notes on Discrepancies and Limitations

  • CAS Number Variability : The conflicting CAS numbers for this compound (34258-14-5 vs. 13467-26-0) likely reflect salt forms or stereochemical distinctions, underscoring the need for precise compound identification .
  • Data Gaps: Limited pharmacokinetic or toxicity data for this compound in the provided evidence restricts a full therapeutic evaluation.

Biological Activity

Glycyl-D-phenylalaninamide (GDPA) is a dipeptide consisting of glycine and D-phenylalanine. Its unique structural properties contribute to various biological activities, making it a subject of interest in biochemistry and pharmacology. This article explores the biological activity of GDPA, including its antioxidant properties, neuroprotective effects, metabolic pathways, and potential therapeutic applications.

GDPA is characterized by its peptide bond formation between glycine and D-phenylalanine. The presence of the D-amino acid configuration imparts distinct biological properties compared to its L-isomer counterpart. The chemical formula for GDPA is C11H14N2O2C_{11}H_{14}N_{2}O_{2}.

Property Value
Molecular Weight210.24 g/mol
Chemical FormulaC11_{11}H14_{14}N2_{2}O2_{2}
StructureGDPA Structure

1. Antioxidant Properties

Research indicates that GDPA exhibits significant antioxidant activity due to the presence of phenylalanine, which helps protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

GDPA has been investigated for its neuroprotective properties. Studies suggest that it may play a role in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant in the context of motor neuron diseases, where GDPA could potentially mitigate neuronal damage .

3. Metabolic Pathways

The metabolism of GDPA involves hydrolysis into its constituent amino acids, which can then participate in various metabolic processes. Research shows that GDPA and similar dipeptide amides are hydrolyzed by microbial enzymes, yielding free amino acids that are essential for bacterial growth .

4. Interaction with Enzymes

GDPA has been shown to interact with various enzymes, including cathepsins, which are involved in protein degradation. The specific activity of GDPA as a substrate for cathepsin C has been documented, indicating its potential role in proteolytic processes within cells .

Study on Neuroprotection

A study conducted on neuronal cell lines demonstrated that treatment with GDPA led to a reduction in markers of oxidative stress and apoptosis. The results indicated that GDPA could enhance cell survival under conditions that typically induce cell death due to oxidative damage.

Metabolism Study

In a metabolic study involving Escherichia coli, researchers found that GDPA was hydrolyzed slowly compared to free phenylalanine, suggesting limitations in its bioavailability for growth in bacterial cultures. This study highlighted the importance of understanding the metabolic fate of dipeptides in microbial systems .

Comparative Analysis with Similar Compounds

The biological activity of GDPA can be compared with other dipeptides:

Compound Name Structure Unique Features
Glycyl-L-phenylalaninamideSimilar structure with L-isomerDifferent biological activity due to chirality
Glycyl-GlycineDipeptide with two glycine residuesSimpler structure; less diverse biological activity
Dipeptide with TryptophanIncorporates tryptophanPotentially greater neuroactive properties

The unique D-amino acid configuration of GDPA contributes to its distinct receptor interactions and biological effects compared to these similar compounds.

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